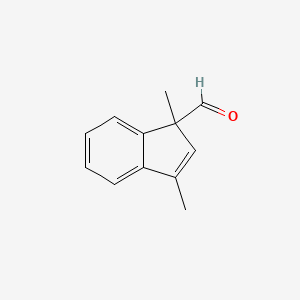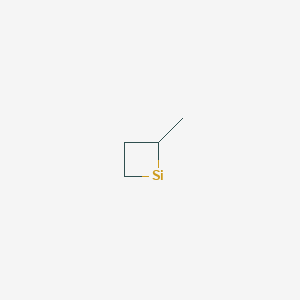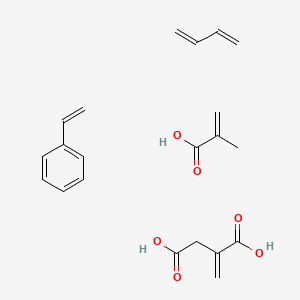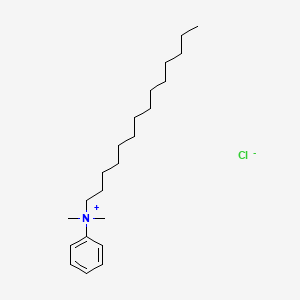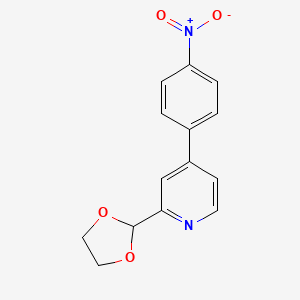
10-Nonyl-10H-phenoxarsinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Nonyl-10H-phenoxarsinine is a chemical compound known for its unique structure and properties. It belongs to the class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Nonyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with nonyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
10-Nonyl-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of lower oxidation state arsenic compounds.
Substitution: Formation of substituted phenoxarsine derivatives.
科学的研究の応用
10-Nonyl-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of 10-Nonyl-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include the inhibition of key metabolic enzymes and the induction of oxidative stress .
類似化合物との比較
Similar Compounds
10,10’-Oxydiphenoxarsine: Similar structure but with an oxygen bridge between two phenoxarsine units.
Phenoxarsine oxide: Contains an oxygen atom bonded to the arsenic atom.
Nonylphenol: Similar nonyl group but lacks the arsenic atom.
Uniqueness
10-Nonyl-10H-phenoxarsinine is unique due to the presence of both a nonyl group and an arsenic atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
特性
CAS番号 |
55369-41-0 |
|---|---|
分子式 |
C21H27AsO |
分子量 |
370.4 g/mol |
IUPAC名 |
10-nonylphenoxarsinine |
InChI |
InChI=1S/C21H27AsO/c1-2-3-4-5-6-7-12-17-22-18-13-8-10-15-20(18)23-21-16-11-9-14-19(21)22/h8-11,13-16H,2-7,12,17H2,1H3 |
InChIキー |
ANRBWVPFJFNFGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
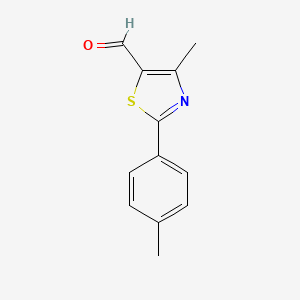
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
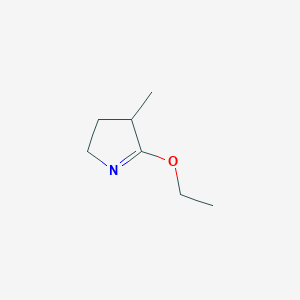
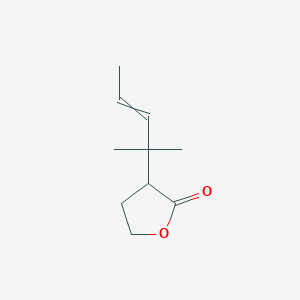
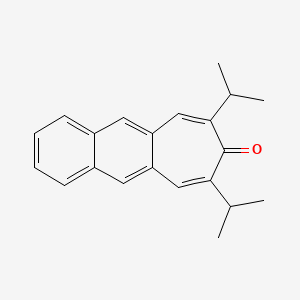
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
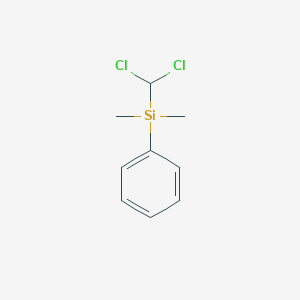
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
